1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
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Overview
Description
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a chemical compound used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is used both as a reagent and building block in several synthetic applications .
Molecular Structure Analysis
The molecular formula of this compound is C10H23Cl2N3. Its average mass is 256.216 Da and its monoisotopic mass is 255.126907 Da .Chemical Reactions Analysis
This compound is used as a reagent and building block in several synthetic applications . It’s also used as an intermediate and as an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 256.22 . The InChI code is 1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H .Scientific Research Applications
Anti-mycobacterial Activity
Piperazine and its analogues, including 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, have been identified for their potential anti-mycobacterial properties. Research highlights the significance of piperazine as a core structure in developing potent molecules against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, providing insights for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses and Patent Review
Piperazine derivatives, including this compound, are integral to the rational design of drugs, showcasing a vast array of therapeutic uses. These include roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. A detailed patent review reveals various molecular designs bearing piperazine entities, underscoring the scaffold's broad potential across multiple therapeutic areas. The review serves as a vital resource for drug discoverers, aiming to rationally design molecules for various diseases by exploiting the versatile piperazine building block (Rathi et al., 2016).
Dopamine D2 Receptor Ligands
Research on arylcycloalkylamines, which include phenyl piperidines and piperazines, highlights their role as pharmacophoric groups in antipsychotic agents. A review of studies indicates that arylalkyl substituents can significantly enhance the binding affinity, potency, and selectivity of synthesized agents at D2-like receptors. This paper explores the contributions of key pharmacophoric groups to the selectivity and potency of agents targeting D2-like receptors, providing a foundation for understanding the structural factors that influence receptor interaction (Sikazwe et al., 2009).
Synthetic and Pharmaceutical Applications
Piperazine and morpholine analogues, including this compound, exhibit a broad spectrum of pharmaceutical applications. Recent advancements in the synthesis of these derivatives have led to novel compounds with potent pharmacophoric activities. This review encapsulates current trends in the synthesis and discovery of piperazine and morpholine analogues, revealing their significant impact on medicinal chemistry and drug development (Mohammed et al., 2015).
Antidepressant Developments
The presence of a piperazine substructure is a commonality among many marketed antidepressants, suggesting its critical role beyond merely favoring CNS pharmacokinetics. This review delves into the significance of the piperazine moiety in antidepressant development, highlighting current designs, synthesis, and structure-activity relationships of piperazine-based antidepressants. It provides an in-depth analysis of piperazine's influence on antidepressant efficacy and potency, contributing to the ongoing quest for novel antidepressant compounds (Kumar et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHNHKVVVWTQHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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